Home > Products > Screening Compounds P132089 > 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE
1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - 944897-75-0

1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Catalog Number: EVT-3568693
CAS Number: 944897-75-0
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

    Compound Description: SCH 79687 is a novel histamine H3 receptor antagonist. [] It exhibits high affinity for the H3 receptor with Ki values of 1.9 nM and 13 nM in rat and guinea pig, respectively. [] SCH 79687 displays significant selectivity for the H3 receptor over a wide range of other receptors, including histamine H1 and H2 receptors, α2A-adrenoceptors, and imidazoline I2. [] Studies have demonstrated its potential as a decongestant, particularly when administered in combination with an H1 antagonist. []

N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866)

    Compound Description: ABT-866 is a unique α1-adrenergic agent exhibiting a distinct pharmacological profile: it acts as an agonist at the α1A-adrenoceptor, but as an antagonist at the α1B and α1D subtypes. [] Studies in dogs demonstrate that ABT-866 exhibits greater selectivity for the urethra over the vasculature compared to other α1 agents like phenylpropanolamine and midodrine, suggesting potential for treating urinary incontinence with reduced cardiovascular side effects. []

    Compound Description: Compound A acts as a highly selective α2C-adrenoceptor agonist. [] It displays high affinity for the human α2C-adrenoceptor (Ki = 12 nM) and shows a 190- to 260-fold selectivity over the α2A- and α2B-adrenoceptor subtypes. [] In vitro and in vivo studies reveal Compound A to be a potent agonist with potential applications in treating nasal congestion, with minimal effects on locomotor activity, sedation, blood pressure, or body temperature. []

N-[(1,1′-Biphenyl)-4-ylmethyl]-N-[(2,4-dichlorophenyl)methyl]-1H-imidazol-1-amine (1a)

    Compound Description: Compound 1a emerged as a promising antifungal agent. [] Researchers further explored the structure-activity relationship of this compound by synthesizing several analogs (1b–k). [] These analogs exhibited varying degrees of fungal growth inhibition and cellular selectivity. []

(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)

    Compound Description: KIM-161 is a promising anticancer compound demonstrating cytotoxic activity against HCT116 colon cancer and HL60 leukemia cell lines. [] Unlike the structurally related tirbanibulin, KIM-161's anticancer activity does not stem from tubulin or Src kinase inhibition. [] Instead, it affects various other kinases, including members of the BRK, FLT, and JAK families, and modulates several signaling pathways. []

Overview

1-(1H-Imidazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound exhibits a variety of chemical and biological properties, making it significant in fields such as pharmaceuticals, agrochemicals, and materials science. The compound is recognized for its potential applications in scientific research, particularly as a building block in the synthesis of more complex molecules and in the development of therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 1-(1H-Imidazol-5-yl)-N-methylmethanamine typically involves several methods, including:

  • Cyclization of Amido-Nitriles: This method forms the imidazole ring through a series of reactions involving amido-nitriles.
  • Nickel-Catalyzed Addition to Nitriles: A notable industrial method involves the use of nickel catalysts to facilitate the addition of reagents to nitriles, followed by proto-demetallation and dehydrative cyclization.

Technical Details

The synthesis can be optimized for large-scale production by employing efficient reaction conditions. For example, acid-catalyzed methylation using methanol is a common laboratory approach. Reaction conditions typically include controlled temperatures and specific solvent environments to enhance yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-Imidazol-5-yl)-N-methylmethanamine can be represented as follows:

  • IUPAC Name: 1-(1H-imidazol-5-yl)-N-methylmethanamine
  • Molecular Formula: C5H9N3
  • InChI Key: VYAFJWHVHCBQBJ-UHFFFAOYSA-N

Data

The compound features a five-membered imidazole ring with a methyl group attached to a nitrogen atom. Its structure allows for various functional interactions due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-5-yl)-N-methylmethanamine can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized using agents like tert-butylhydroperoxide, leading to the formation of imidazole N-oxides.
  • Reduction: Reduction reactions can be performed using sodium borohydride, yielding reduced imidazole derivatives.
  • Substitution: The imidazole ring is susceptible to substitution reactions at nitrogen atoms, particularly with alkyl halides in the presence of bases like potassium carbonate.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Tert-butylhydroperoxide with a catalyst.
  • Reduction: Sodium borohydride in an alcohol solvent.
  • Substitution: Alkyl halides in basic conditions.
Mechanism of Action

The mechanism of action for 1-(1H-Imidazol-5-yl)-N-methylmethanamine involves its interaction with biological targets. The imidazole ring's nitrogen atoms can interact with enzymes and receptors, modulating their activity. This interaction may inhibit certain enzymes by binding to their active sites, thereby influencing metabolic pathways .

Process and Data

Imidazole derivatives are known for their broad range of biological activities, which include antimicrobial and antifungal properties. The pharmacokinetics indicate good solubility in water due to the positive charge on the nitrogen atoms within the ring structure .

Physical and Chemical Properties Analysis

Physical Properties

1-(1H-Imidazol-5-yl)-N-methylmethanamine is characterized by:

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

The compound exhibits:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with oxidizing agents and can participate in various substitution reactions due to its functional groups .
Applications

1-(1H-Imidazol-5-yl)-N-methylmethanamine has diverse applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and antifungal activities.
  • Medicine: Explored for therapeutic applications in treating diseases such as cancer and infections due to its ability to interact with biological targets .
  • Industry: Utilized in developing new materials, catalysts, and dyes, highlighting its versatility across multiple domains .

This compound's unique structural features and reactivity profile make it a valuable asset in ongoing research efforts across various scientific fields.

Introduction to 1-(1H-Imidazol-5-yl)-N-methylmethanamine in Heterocyclic Pharmacology

Significance of Imidazole Derivatives in Modern Drug Discovery

Imidazole derivatives constitute a therapeutically indispensable class of nitrogen-containing heterocycles, distinguished by their broad-spectrum biological activities and favorable pharmacokinetic properties. The imidazole nucleus serves as a structural foundation for approximately 20% of commercially available small-molecule drugs, reflecting its unparalleled versatility in interacting with diverse biological targets [3] [5]. This five-membered aromatic ring system, characterized by two nitrogen atoms at non-adjacent positions (1 and 3), exhibits remarkable amphoteric properties—functioning as both a hydrogen bond donor and acceptor—which significantly enhances its binding affinity for enzymatic pockets and receptor sites [6].

The pharmacological profile of 1-(1H-Imidazol-5-yl)-N-methylmethanamine derivatives stems from this inherent bioactivity spectrum. These compounds demonstrate multifaceted target engagement capabilities, including:

  • Antimicrobial action: Disruption of fungal cytochrome P450 enzymes (particularly CYP51) through coordination of the imidazole nitrogen with heme iron, inhibiting ergosterol biosynthesis essential for microbial membrane integrity [8].
  • Central nervous system modulation: Interaction with neurotransmitter receptors and ion channels via the protonatable nitrogen atoms, enabling potential applications in neurological disorders [5].
  • Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2) and modulation of inflammatory cytokine cascades through hydrophobic interactions facilitated by the aromatic ring system [4].

Table 1: Pharmacological Diversity of Imidazole Derivatives in Drug Development

Pharmacological ClassRepresentative DrugsPrimary Mechanism of ActionClinical Applications
Antifungal AgentsKetoconazole, ClotrimazoleCYP51 inhibition → Ergosterol biosynthesis blockadeCandidiasis, Dermatophytoses
Antiulcer TherapeuticsOmeprazole, CimetidineH⁺/K⁺-ATPase inhibition / Histamine H₂-receptor antagonismGERD, Peptic Ulcer Disease
Antiparasitic AgentsMetronidazole, TinidazoleNitroreductase activation → Cytotoxic intermediate formationAmoebiasis, Giardiasis
Antineoplastic CompoundsDacarbazine, AzathioprineDNA alkylation / Purine synthesis inhibitionHodgkin's Lymphoma, Immunosuppression
Analgesic/Anti-inflammatory2g derivative (Scientific Reports)COX-2 inhibition → Prostaglandin synthesis blockadePain management, Inflammation

Recent advances highlight the critical role of 1-(1H-Imidazol-5-yl)-N-methylmethanamine analogs in addressing antimicrobial resistance (AMR), particularly against drug-resistant fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus. The structural flexibility of the aminomethyl side chain enables strategic modifications that circumvent common resistance mechanisms mediated by efflux pumps and target site mutations [8]. Additionally, these derivatives exhibit improved blood-brain barrier permeability compared to simpler imidazole compounds, positioning them as candidates for neuropharmacological applications where traditional azoles show limited CNS penetration [5].

Structural Uniqueness and Bioisosteric Potential of the Compound

1-(1H-Imidazol-5-yl)-N-methylmethanamine exemplifies structural ingenuity within the imidazole pharmacophore, featuring a C5-aminomethyl extension with N-methylation that confers distinctive electronic and steric properties. The imidazole ring itself exists in two rapidly interconverting tautomeric forms (1H- and 3H-), creating a dynamic electronic environment that enhances molecular recognition capabilities [6]. This tautomerism facilitates adaptive binding to biological targets, allowing the molecule to optimize hydrogen bonding patterns according to the local microenvironment [3].

The aminomethyl extension (-CH₂-NH-CH₃) significantly enhances the compound's pharmacodynamic profile through:

  • Enhanced hydrogen bonding capacity: The secondary amine functionality serves as both hydrogen bond donor (N-H) and acceptor (lone pair), while the imidazole ring nitrogens provide additional acceptor sites.
  • Optimal basicity profile: The pKa of the alkylamine nitrogen (≈10-11) complements the moderate basicity of the imidazole ring nitrogen (pKa ≈7), creating a multi-protonation state system that maintains solubility across physiological pH gradients.
  • Stereoelectronic flexibility: The methylene bridge (-CH₂-) permits conformational rotation, enabling optimal positioning of the terminal methyl group within hydrophobic enzyme pockets.

Table 2: Structural Comparison of 1-(1H-Imidazol-5-yl)-N-methylmethanamine with Related Derivatives

CompoundCore StructureSubstituent PatternKey Physicochemical PropertiesBioisosteric Applications
1-(1H-Imidazol-5-yl)-N-methylmethanamineImidazole5-(aminomethyl) with N-methyllogP≈0.4, TPSA=54.7Ų, HBD=2, HBA=2Histamine analog, Dopamine β-hydroxylase inhibitor
(1-Isobutyl-1H-imidazol-5-yl)methanamineN1-alkylated imidazole5-(aminomethyl) with N-isobutyllogP≈1.2, TPSA=54.7Ų, HBD=1, HBA=2CNS-targeting agents, Improved lipophilicity
(1-(1H-imidazol-5-yl)cyclopropyl)methanamineImidazole with cyclopropyl spacer1-(aminomethyl)cyclopropyl at C5logP≈0.8, TPSA=54.7Ų, HBD=2, HBA=2Conformationally-restricted bioisostere for neurotransmitter analogs
1-(2-methyl-1H-imidazol-5-yl)-N-pentylmethanimineImidazole with Schiff baseC2-methyl with N-pentyl imineVariable properties depending on imine hydrationProdrug design, Metal chelation applications

Electronic Configuration and Tautomeric Behavior

The electronic architecture of 1-(1H-Imidazol-5-yl)-N-methylmethanamine features a π-excessive aromatic system containing 6 electrons: two from the N3-H nitrogen, one from each carbon, and one from the protonated N1 nitrogen. This configuration creates a dipole moment of approximately 3.6-4.8 D, significantly higher than pyridine derivatives, which enhances target binding through stronger electrostatic interactions [6]. The tautomeric equilibrium (1H ⇌ 3H) exhibits an energy barrier of ≈40-50 kJ/mol, permitting rapid interconversion at physiological temperatures that enables simultaneous interaction with multiple binding residues [3].

The electron-donating effect of the aminomethyl group at C5 increases electron density at C4, enhancing nucleophilicity at this position for electrophilic metabolic transformations. Meanwhile, N-methylation of the side chain amine reduces basicity compared to primary amines (pKa decrease of ≈1-2 units), fine-tuning the molecule's ionization profile to favor membrane permeability while retaining sufficient water solubility for biological distribution [7] [9].

Structure-Activity Relationship (SAR) Features

The bioactivity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine derivatives demonstrates exquisite sensitivity to structural modifications, governed by well-defined SAR principles:

  • N1-substitution: While the prototypical compound features an N-H group, alkylation at N1 (as in (1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride) enhances lipophilicity and modulates metabolic stability, albeit potentially reducing metal-coordinating capacity [7].
  • C2-substitution: Introduction of methyl groups at C2 (exemplified by 1-(2-methyl-1H-imidazol-5-yl)-N-pentylmethanimine) sterically shields the N3 nitrogen, altering hydrogen-bonding patterns and protecting against oxidative metabolism [1].
  • Aminomethyl chain extension: The terminal amine modification from primary to secondary (as in N-methylation) reduces intermolecular hydrogen bonding capacity but increases membrane permeability through decreased desolvation energy requirements [9].
  • Spatial constraint: Incorporation of cyclopropyl rings (e.g., (1-(1H-imidazol-5-yl)cyclopropyl)methanamine) restricts conformational freedom, potentially enhancing receptor selectivity through pre-organization of the pharmacophore [9].

These structural nuances enable precise bioisosteric applications, where the compound serves as a versatile scaffold for mimicking:

  • Histamine and histidine moieties in neurotransmitter analogs
  • Pyridine/pyrimidine systems in kinase inhibitors
  • Purine components in nucleotide-mimetic therapeutics

Historical Evolution of Imidazole-Based Therapeutic Agents

The therapeutic journey of imidazole derivatives spans over a century of medicinal chemistry innovation, beginning with the serendipitous discovery of natural imidazole alkaloids and evolving into rational drug design campaigns. The first significant milestone occurred in 1858 when Heinrich Debus synthesized imidazole itself through the condensation of glyoxal, formaldehyde, and ammonia—a reaction that still bears his name (Debus synthesis) [6]. However, therapeutic applications remained unexplored until the mid-20th century, when the identification of histamine (β-imidazolylethylamine) as a critical neurotransmitter ignited interest in imidazole-based bioactives [5].

The first generation of imidazole drugs emerged from empirical screening approaches:

  • 1940s-1950s: Antifungal azoles were accidentally discovered during dye development programs, leading to benzimidazole anthelmintics like thiabendazole.
  • 1960s: The histamine H₂-receptor antagonist burimamide laid the foundation for rational antacid development, culminating in cimetidine (1975)—the first blockbuster imidazole drug [5].
  • 1970s: Introduction of nitroimidazole antimicrobials (metronidazole, tinidazole) revolutionized anaerobic infection treatment through their unique bioreductive activation mechanism.

Table 3: Historical Milestones in Imidazole-Based Drug Development

EraTherapeutic BreakthroughChemical Structure FeaturesClinical Impact
Pre-1960sThiabendazole (anthelmintic)Simple benzimidazole coreEstablished the azole scaffold's antiparasitic potential
1960-1979Cimetidine (antiulcer)Cyanoguanidine-substituted imidazoleFirst H₂-receptor antagonist; revolutionized peptic ulcer therapy
1975-1985Azathioprine (immunosuppressant)Imidazole-thiopurine hybridFoundation of transplant immunology
1980-1995Ketoconazole (antifungal)Piperazine-linked imidazoloneFirst broad-spectrum oral antifungal agent
1995-2010Omeprazole (antiulcer prodrug)Benzimidazole-pyridine systemProton-pump inhibitor paradigm shift
2010-PresentNovel 1-(1H-Imidazol-5-yl)-N-methylmethanamine derivativesAminomethyl-functionalized imidazolesTargeted therapies for resistant infections and CNS disorders

The second wave of innovation (1980s-2000s) featured structure-based optimization campaigns:

  • Antifungal azoles: Ketoconazole (1981) demonstrated the therapeutic advantage of N1-substitution, while subsequent triazoles (fluconazole, voriconazole) addressed metabolic limitations through fluorine incorporation and triazole substitution [8].
  • Proton-pump inhibitors: Omeprazole (1979) exemplified prodrug ingenuity, utilizing acid-catalyzed conversion to sulfenamide derivatives that covalently modify the H⁺/K⁺-ATPase [5].
  • Anticancer agents: Dacarbazine (1975) pioneered DNA alkylation strategies using imidazole-carboxamide precursors, while temozolomide (1999) improved bioavailability through tetrazinone ring modification [5].

Contemporary research (2010-present) focuses on precision-tailored derivatives like 1-(1H-Imidazol-5-yl)-N-methylmethanamine, leveraging advanced synthetic methodologies including:

  • Regioselective C-H functionalization: Enabling direct modification of the imidazole C4/C5 positions previously inaccessible through classical methods [4].
  • Schiff base chemistry: Exploiting the condensative reactivity of 5-(aminomethyl)imidazoles with carbonyl compounds to create bioactive imines (e.g., 1-(2-methyl-1H-imidazol-5-yl)-N-pentylmethanimine) [1].
  • Molecular hybridization: Combining the imidazole-aminomethyl pharmacophore with complementary bioactive scaffolds (triazines, benzothiazoles) to overcome antimicrobial resistance [8].

This evolutionary trajectory demonstrates a paradigm shift from serendipitous discoveries toward rational, structure-guided development of imidazole therapeutics—with 1-(1H-Imidazol-5-yl)-N-methylmethanamine derivatives representing the cutting edge of this progression through their optimized target engagement profiles and enhanced pharmacokinetic properties.

Properties

CAS Number

944897-75-0

Product Name

1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

IUPAC Name

1-(1H-imidazol-5-yl)-N-methylmethanamine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8)

InChI Key

VYAFJWHVHCBQBJ-UHFFFAOYSA-N

SMILES

CNCC1=CN=CN1

Canonical SMILES

CNCC1=CN=CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.